molecular formula C9H14N2OS B14630786 4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine CAS No. 54029-79-7

4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine

Cat. No.: B14630786
CAS No.: 54029-79-7
M. Wt: 198.29 g/mol
InChI Key: DQPWALUQKKNAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine is an organic compound that features a benzene ring substituted with an ethoxymethylsulfanyl group and two amine groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine typically involves multiple steps starting from benzene derivativesThe reaction conditions often require the use of catalysts and specific reagents to ensure the correct substitution pattern .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The ethoxymethylsulfanyl group can participate in various chemical interactions, while the amine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which combines the ethoxymethylsulfanyl group with two amine groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

54029-79-7

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

4-(ethoxymethylsulfanyl)benzene-1,2-diamine

InChI

InChI=1S/C9H14N2OS/c1-2-12-6-13-7-3-4-8(10)9(11)5-7/h3-5H,2,6,10-11H2,1H3

InChI Key

DQPWALUQKKNAOX-UHFFFAOYSA-N

Canonical SMILES

CCOCSC1=CC(=C(C=C1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.